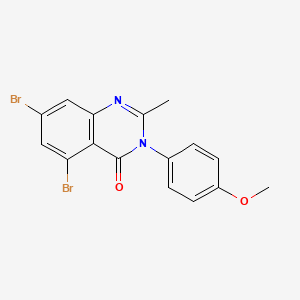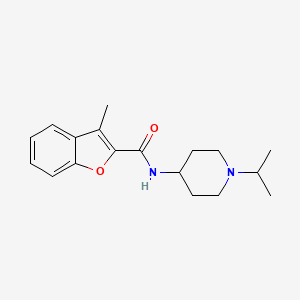
4-iodo-N-(4-pyridinylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-iodo-N-(4-pyridinylmethyl)benzamide, also known as JNJ-26481585, is a small molecule inhibitor that targets the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in gene transcription and are implicated in various diseases, including cancer, inflammation, and cardiovascular diseases. JNJ-26481585 has shown promising results as a potential therapeutic agent in preclinical studies.
Mécanisme D'action
4-iodo-N-(4-pyridinylmethyl)benzamide targets the bromodomain of BET proteins, which is involved in the recognition of acetylated histones and subsequent gene transcription. By inhibiting BET proteins, 4-iodo-N-(4-pyridinylmethyl)benzamide suppresses the expression of genes that are critical for cancer cell growth and inflammation.
Biochemical and Physiological Effects:
4-iodo-N-(4-pyridinylmethyl)benzamide has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation. It also suppresses the production of pro-inflammatory cytokines, which are implicated in various inflammatory diseases. In animal models of heart failure, 4-iodo-N-(4-pyridinylmethyl)benzamide improves cardiac function by reducing fibrosis and improving myocardial contractility.
Avantages Et Limitations Des Expériences En Laboratoire
4-iodo-N-(4-pyridinylmethyl)benzamide is a potent and selective inhibitor of BET proteins, making it a valuable tool for studying the role of BET proteins in various diseases. However, its low solubility and poor pharmacokinetic properties limit its use in vivo. In addition, the off-target effects of 4-iodo-N-(4-pyridinylmethyl)benzamide need to be carefully evaluated to avoid misinterpretation of experimental results.
Orientations Futures
Future research on 4-iodo-N-(4-pyridinylmethyl)benzamide could focus on improving its pharmacokinetic properties to enhance its efficacy in vivo. In addition, the identification of biomarkers that predict the response to 4-iodo-N-(4-pyridinylmethyl)benzamide could facilitate its clinical development. The combination of 4-iodo-N-(4-pyridinylmethyl)benzamide with other therapeutic agents could also be explored to enhance its anti-cancer and anti-inflammatory effects. Finally, the role of BET proteins in other diseases, such as neurological disorders, could be investigated using 4-iodo-N-(4-pyridinylmethyl)benzamide as a tool.
Méthodes De Synthèse
The synthesis of 4-iodo-N-(4-pyridinylmethyl)benzamide involves several steps, including the coupling of 4-iodobenzoyl chloride with 4-pyridinemethanol in the presence of a base, followed by the reaction with methylamine to yield the final product. The synthesis method has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
4-iodo-N-(4-pyridinylmethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. Preclinical studies have shown that 4-iodo-N-(4-pyridinylmethyl)benzamide inhibits the growth of cancer cells, including acute myeloid leukemia, multiple myeloma, and prostate cancer. It also exhibits anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines. In addition, 4-iodo-N-(4-pyridinylmethyl)benzamide has been shown to improve cardiac function in animal models of heart failure.
Propriétés
IUPAC Name |
4-iodo-N-(pyridin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IN2O/c14-12-3-1-11(2-4-12)13(17)16-9-10-5-7-15-8-6-10/h1-8H,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQEXGCDFUNEBLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC2=CC=NC=C2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6219832 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(2-ethoxyphenyl)acetamide](/img/structure/B5118538.png)

![5-({[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5118544.png)
![N-(2-furylmethyl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5118560.png)


![N-cyclopropyl-2-{[(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetamide](/img/structure/B5118587.png)
![1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-methyl-4-piperidinecarboxamide](/img/structure/B5118589.png)
![3-allyl-5-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5118595.png)
![2-[(4-fluorobenzyl)thio]-N-(4-isopropylphenyl)acetamide](/img/structure/B5118601.png)


![ethyl [2-(butyrylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B5118624.png)
![4-hydroxy-3,3-dimethyl-2-phenyl-1,4-diazaspiro[4.6]undec-1-en-6-one 1-oxide](/img/structure/B5118629.png)